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Introduction
(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and selective non-

competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to a site within

the receptor's ion channel, MK-801 blocks the influx of Ca2+, thereby inhibiting NMDA

receptor-mediated signaling. This mechanism of action makes it a valuable pharmacological

tool in neuroscience research to study the role of the NMDA receptor in various physiological

and pathological processes. In rodent models, MK-801 is widely used to induce behaviors that

mimic symptoms of neuropsychiatric and neurological disorders, including schizophrenia,

psychosis, and cognitive dysfunction. It is also utilized in models of neuroprotection against

excitotoxic insults like ischemia.

These application notes provide a comprehensive overview of the dosages and protocols for

using (-)-Dizocilpine maleate in rodent models, tailored for researchers in neuroscience,

pharmacology, and drug development.

Data Presentation: (-)-Dizocilpine Maleate Dosages
in Rodent Models
The following tables summarize the quantitative data on MK-801 dosages for various

applications in rats and mice. Dosages can vary depending on the specific research question,
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rodent strain, and experimental design.[1]

Table 1: MK-801 Dosage for Schizophrenia-Like Models
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Species/Strain
Dosage Range
(mg/kg)

Route of
Administration

Key Observations
& Applications

Rats

Sprague-Dawley 0.05 - 0.15 Intraperitoneal (i.p.)

Induction of

hyperlocomotion,

stereotypy, and

deficits in behavioral

flexibility.[2] Used to

model positive and

negative symptoms of

schizophrenia.[3]

Long-Evans 0.15 i.p.

Disruption of

behavioral flexibility in

serial reversal

learning tasks.[4]

Wistar 0.5 - 1.0 (chronic) i.p.

Induction of

hyperlocomotion that

persists into

adulthood.[5]

Mice

CD-1 0.1 - 0.3 (acute) i.p.

Dose-dependent

induction of various

neuropsychiatric

symptoms, including

diminished

spontaneous

alternation,

hyperlocomotion,

social deficits, and

decreased self-

grooming.[6][7]

C57BL/6 0.6 (chronic) i.p. Induction of

schizophrenia-like

behavioral
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abnormalities and

decreased NMDA

receptor and BDNF

expression.[6]

ICR 0.1
i.p. or Subcutaneous

(s.c.)

Induction of memory

and learning

impairments.[8]

Table 2: MK-801 Dosage for Neuroprotection Studies

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.en-journal.org/journal/view.html?uid=500
https://pubmed.ncbi.nlm.nih.gov/2853604/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12460584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species/Strain
Dosage Range
(mg/kg)

Route of
Administration

Key Observations
& Applications

Rats

Wistar 1.5 - 5.0 Intravenous (i.v.)

Neuroprotection

against hypoglycemic

brain damage.[9]

Sprague-Dawley 0.5 i.v.

Reduction of focal

ischemic brain

damage.[10]

Sprague-Dawley
0.04 (bolus) + 0.6

µg/kg/min (infusion)
i.v.

Determination of

minimum effective

plasma concentration

for neuroprotection in

a middle cerebral

artery occlusion

model.

Wistar 3.0 i.p.

Protection against

repeated global

ischemic insults.[11]

Mice

ICR 1.0 s.c. or i.p.

Induction of

vacuolization in

cortical neurons. High

doses (10 mg/kg)

caused irreversible

neurodegeneration.

[12]

Table 3: MK-801 Dosage for Cognitive Impairment
Models
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Species/Strain
Dosage Range
(mg/kg)

Route of
Administration

Key Observations
& Applications

Rats

Sprague-Dawley 0.05 - 0.1 i.p.

Interference with

cognitively demanding

forms of behavioral

flexibility.[2]

Long-Evans 0.1 i.p.

Disruption of the

retention of new

information.

Wistar 10 (single high dose) i.p.

Long-lasting

impairment of water

maze performance.[1]

Mice

CD-1 0.1 i.p.

Diminished

spontaneous

alternation in the Y-

maze test.[7]

C57BL/6J 0.05 - 0.3 i.p.

Dose-dependent

decline in spatial

working memory.

Experimental Protocols
Protocol 1: Induction of Schizophrenia-Like Behaviors in
Mice
This protocol describes the induction of schizophrenia-like symptoms in mice using repeated

injections of MK-801, as adapted from studies modeling both positive and negative symptoms.

[6]

Materials:
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(-)-Dizocilpine maleate (MK-801)

Sterile saline (0.9% NaCl)

Syringes and needles for intraperitoneal injection

Appropriate mouse strain (e.g., C57BL/6)

Behavioral testing apparatus (e.g., open field arena, social interaction chamber)

Procedure:

Animal Handling and Habituation:

House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum

access to food and water.

Handle the mice for several days prior to the experiment to acclimate them to the

researcher.

Habituate the mice to the behavioral testing rooms and apparatuses for at least 1-2 days

before the start of the experiment.

Drug Preparation:

Prepare a stock solution of MK-801 by dissolving it in sterile saline. A common stock

concentration is 1 mg/ml.[6]

On the day of injection, dilute the stock solution with sterile saline to the desired final

concentration for a 0.6 mg/kg dose. The injection volume should be consistent across all

animals (e.g., 10 ml/kg).

Administration:

Administer MK-801 (0.6 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection once

daily for 14 consecutive days.[6]

Behavioral Testing:
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Conduct behavioral tests to assess schizophrenia-like symptoms. Testing is typically

performed 30 minutes after the final MK-801 or vehicle injection.

Open Field Test (for locomotor activity): Place the mouse in the center of an open field

arena and record its activity for a set period (e.g., 15-30 minutes). Analyze parameters

such as total distance traveled, time spent in the center versus the periphery, and rearing

frequency.[6]

Social Interaction Test (for negative symptoms): Place the test mouse in an arena with a

novel mouse and measure the duration and frequency of social behaviors (e.g., sniffing,

following, grooming) for a defined period.[6]

Cognitive Tests (e.g., Y-maze, Morris water maze): Assess cognitive deficits, such as

impaired working memory or spatial learning.[6][7]

Data Analysis:

Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to compare the

behavioral outcomes between the MK-801-treated group and the vehicle-treated control

group.

Protocol 2: Neuroprotection Study in a Rat Model of
Focal Ischemia
This protocol outlines a method to assess the neuroprotective effects of MK-801 in a rat model

of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).

Materials:

(-)-Dizocilpine maleate (MK-801)

Sterile saline (0.9% NaCl)

Anesthetics (e.g., isoflurane)

Surgical instruments for MCAO

Physiological monitoring equipment (temperature, blood pressure)
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Histological supplies (e.g., TTC stain)

Procedure:

Animal Preparation and Anesthesia:

Anesthetize the rat (e.g., Sprague-Dawley) with an appropriate anesthetic.

Maintain the animal's body temperature at 37°C using a heating pad.

Induction of Focal Ischemia (MCAO):

Perform the MCAO surgery to induce a focal ischemic stroke. This typically involves the

intraluminal filament method.

Drug Preparation and Administration:

Prepare MK-801 solution in sterile saline.

Administer MK-801 or vehicle (saline) at the desired dose and route. For example, a 0.5

mg/kg intravenous (i.v.) injection can be given 30 minutes before or after MCAO.[10]

Alternatively, a continuous infusion protocol can be used to maintain a steady plasma

concentration.

Post-operative Care and Monitoring:

Monitor the animal's physiological parameters during and after surgery.

Allow the animal to recover from anesthesia.

Assessment of Neuroprotection:

At a predetermined time point after MCAO (e.g., 24 hours), euthanize the animal.

Harvest the brain and section it.

Stain the brain sections with a marker of infarct volume, such as 2,3,5-triphenyltetrazolium

chloride (TTC).
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Quantify the infarct volume in the MK-801-treated and vehicle-treated groups.

Data Analysis:

Compare the infarct volumes between the groups using statistical analysis to determine

the neuroprotective efficacy of MK-801.
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Caption: Mechanism of action of (-)-Dizocilpine maleate (MK-801).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12460584#dizocilpine-maleate-dosage-for-rodent-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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